Cas no 2227818-55-3 ((2R)-4-(4-fluoropyridin-2-yl)butan-2-amine)

(2R)-4-(4-Fluoropyridin-2-yl)butan-2-amine is a chiral amine compound featuring a fluoropyridine moiety, which imparts unique electronic and steric properties. The (2R)-stereochemistry ensures enantioselective interactions, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing CNS-targeting agents or enzyme inhibitors. Its well-defined chiral center and fluorinated aromatic system contribute to high selectivity in receptor binding studies. The structural features also facilitate derivatization for further chemical modifications, supporting drug discovery and agrochemical research. Suitable for controlled environments, it requires handling under inert conditions due to its reactive amine group.
(2R)-4-(4-fluoropyridin-2-yl)butan-2-amine structure
2227818-55-3 structure
Product Name:(2R)-4-(4-fluoropyridin-2-yl)butan-2-amine
CAS No:2227818-55-3
MF:C9H13FN2
MW:168.211325407028
CID:5807589
PubChem ID:165693191
Update Time:2025-10-29

(2R)-4-(4-fluoropyridin-2-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine
    • 2227818-55-3
    • EN300-1782029
    • Inchi: 1S/C9H13FN2/c1-7(11)2-3-9-6-8(10)4-5-12-9/h4-7H,2-3,11H2,1H3/t7-/m1/s1
    • InChI Key: YCZCZHBDUALRTK-SSDOTTSWSA-N
    • SMILES: FC1C=CN=C(C=1)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 168.10627659g/mol
  • Monoisotopic Mass: 168.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

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Additional information on (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine

Comprehensive Overview of (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine (CAS No. 2227818-55-3)

The compound (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine (CAS No. 2227818-55-3) is a chiral amine derivative featuring a fluorinated pyridine moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the 4-fluoropyridin-2-yl group and the (2R)-butan-2-amine backbone contributes to its distinct physicochemical properties, making it a valuable intermediate in drug discovery and development.

In recent years, the demand for fluorinated compounds like (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine has surged, driven by the growing interest in fluorine-containing pharmaceuticals. Fluorine atoms are known to enhance metabolic stability, bioavailability, and binding affinity, which explains why approximately 30% of newly approved drugs contain fluorine. Researchers are particularly interested in how the fluoropyridine moiety in this compound could influence its interaction with biological targets, a topic frequently searched in academic databases and AI-driven literature reviews.

The chiral nature of (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine also makes it relevant to discussions on enantioselective synthesis and stereochemistry in drug design. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to minimize side effects, compounds like this serve as critical case studies. Online forums and Q&A platforms often feature questions about the synthetic routes for chiral amines or the impact of stereocenters on drug efficacy, reflecting widespread professional curiosity.

From a synthetic chemistry perspective, the CAS No. 2227818-55-3 compound presents interesting challenges and opportunities. Its structure combines aromatic and aliphatic components, requiring specialized techniques for efficient preparation. Recent publications have explored catalytic asymmetric methods and green chemistry approaches to synthesize similar fluorinated amines, topics that rank highly in search engine queries from chemistry professionals. The compound's potential applications in central nervous system (CNS) drug development are another area of active investigation, given the structural similarities to known neuromodulators.

Analytical characterization of (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are essential for verifying the compound's enantiomeric purity and structural integrity - common quality control concerns that generate numerous technical searches. The fluorine atom's strong NMR signal and distinctive coupling patterns make 19F NMR particularly valuable for studying this molecule, a technique frequently discussed in spectroscopy forums.

In material science applications, the 4-fluoropyridine unit in this compound has shown promise for creating specialized polymers and liquid crystals. The electron-withdrawing effect of the fluorine atom can significantly alter material properties, a phenomenon that attracts attention in advanced material design circles. Patent databases reveal growing interest in fluoropyridine derivatives for organic electronic applications, suggesting potential cross-disciplinary relevance for this compound beyond pharmaceutical uses.

Regulatory and safety aspects of handling (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine follow standard laboratory protocols for amine compounds. While not classified as hazardous under major chemical safety systems, proper personal protective equipment (PPE) and fume hood use are recommended during manipulation. These safety considerations align with the increasing online searches for best practices in chemical handling and laboratory safety guidelines, reflecting the scientific community's heightened safety awareness.

The commercial availability of CAS No. 2227818-55-3 through specialty chemical suppliers has made it accessible for research purposes. Procurement discussions often center around bulk synthesis options, custom synthesis services, and scale-up challenges - all popular search terms among process chemists. The compound's stability profile and storage requirements (typically under inert atmosphere at low temperatures) are additional practical concerns frequently addressed in technical product specifications.

Future research directions for (2R)-4-(4-fluoropyridin-2-yl)butan-2-amine may explore its potential as a ligand in catalytic systems or as a precursor for more complex heterocyclic compounds. The growing field of fluorine chemistry continues to uncover new applications for such molecules, while advances in computational chemistry enable better prediction of their properties and reactivities. These interdisciplinary connections make this compound a fascinating subject for both experimental and theoretical investigations in modern chemistry.

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